Cas no 2679802-81-2 ((2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)

(2R)-6-Amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid is a chiral amino acid derivative featuring a protected amine group and an allyloxycarbonyl (Alloc) carbamate functionality. The (R)-configuration ensures stereochemical precision, making it valuable for peptide synthesis and asymmetric catalysis. The Alloc group serves as a versatile protecting group, readily removable under mild conditions using palladium catalysts, enabling selective deprotection in multi-step reactions. Its carboxylate and free amine moieties offer further functionalization potential, enhancing utility in medicinal chemistry and bioconjugation. The compound’s structural features make it particularly useful in solid-phase peptide synthesis (SPPS) and the development of bioactive molecules, where controlled reactivity and high purity are critical.
(2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid structure
2679802-81-2 structure
Product name:(2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid
CAS No:2679802-81-2
MF:C10H18N2O4
MW:230.260922908783
CID:5643631
PubChem ID:165906374

(2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • D-Lysine, N2-[(2-propen-1-yloxy)carbonyl]-
    • (2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid
    • Inchi: 1S/C10H18N2O4/c1-2-7-16-10(15)12-8(9(13)14)5-3-4-6-11/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1
    • InChI Key: ZZAADQDVBLTFKF-MRVPVSSYSA-N
    • SMILES: C(O)(=O)[C@@H](CCCCN)NC(OCC=C)=O

Experimental Properties

  • Density: 1.153±0.06 g/cm3(Predicted)
  • Boiling Point: 412.1±45.0 °C(Predicted)
  • pka: 3.89±0.21(Predicted)

(2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28275497-0.5g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28275497-5.0g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28275497-10g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2
10g
$3622.0 2023-09-09
Enamine
EN300-28275497-0.1g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28275497-0.05g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28275497-1g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2
1g
$842.0 2023-09-09
Enamine
EN300-28275497-1.0g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28275497-2.5g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28275497-10.0g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28275497-0.25g
(2R)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
2679802-81-2 95.0%
0.25g
$774.0 2025-03-19

Additional information on (2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid

Comprehensive Overview of (2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid (CAS No. 2679802-81-2)

(2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid, with the CAS number 2679802-81-2, is a specialized amino acid derivative that has garnered significant attention in the fields of peptide synthesis, drug development, and bioconjugation. This compound is characterized by its unique chiral center at the 2-position and a reactive allyloxycarbonyl (Alloc) protecting group, making it a versatile building block in organic and medicinal chemistry. Its molecular structure combines the properties of amino acids and carbamate functionalities, enabling applications in targeted drug delivery and enzyme inhibition studies.

In recent years, the demand for custom peptide synthesis and biopharmaceuticals has surged, driven by advancements in personalized medicine and cancer therapeutics. Researchers frequently search for high-purity amino acid derivatives like 2679802-81-2 to develop peptide-based drugs or prodrugs. The compound’s Alloc group is particularly valuable for orthogonal protection strategies, allowing selective deprotection under mild conditions—a feature highly sought after in solid-phase peptide synthesis (SPPS).

The chirality of (2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid is another critical aspect, as enantiopure compounds are essential for stereoselective reactions and biological activity optimization. This aligns with the growing focus on green chemistry and sustainable synthesis, where minimizing racemization during chemical processes is a priority. Laboratories often inquire about chiral purity analysis methods, such as HPLC or NMR spectroscopy, to validate the compound’s stereochemical integrity.

Beyond peptide chemistry, CAS 2679802-81-2 is explored in bioconjugation techniques, where its amino and carboxylate groups facilitate covalent attachment to proteins, antibodies, or nanoparticles. This has implications for diagnostic imaging and therapeutic payload delivery, addressing trending topics like ADC (antibody-drug conjugates) and targeted cancer therapies. Users often search for crosslinking reagents or spacer arms compatible with such applications, highlighting the compound’s relevance.

From a commercial perspective, suppliers emphasize batch-to-batch consistency and scalable synthesis of 2679802-81-2, catering to industrial-scale GMP production. FAQs include inquiries about storage conditions (e.g., temperature sensitivity of the Alloc group) and solubility profiles in common organic solvents like DMF or dichloromethane. These practical considerations are crucial for researchers designing high-throughput screening assays or combinatorial libraries.

In summary, (2R)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid (CAS 2679802-81-2) represents a multifaceted tool for modern chemical biology. Its applications span from precision medicine to material science, resonating with current interests in AI-driven drug discovery and bioorthogonal chemistry. As the scientific community continues to explore its potential, this compound remains a topic of both academic and industrial discourse.

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